![molecular formula C25H22BrN5O2S B11668001 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668001.png)
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
Description
IUPAC Name Derivation and Positional Isomerism Considerations
The IUPAC name of the compound is derived through a hierarchical approach:
- Parent hydrazide chain : The acetohydrazide backbone (CH₃CONHNH₂) forms the base structure.
- Sulfanyl substituent : A sulfanyl group (-S-) is attached to the α-carbon of the acetohydrazide, yielding 2-sulfanylacetohydrazide.
- Triazole ring substitution : The sulfanyl group connects to the 3-position of a 1,2,4-triazole ring, which is substituted at the 4-position with a phenyl group and at the 5-position with a 4-bromophenyl group.
- Hydrazone formation : The terminal hydrazide nitrogen forms a hydrazone bond with (E)-(2-ethoxyphenyl)methylidene.
Positional isomerism arises from:
Crystal Structure Characterization Through X-ray Diffraction Studies
X-ray crystallography reveals a monoclinic crystal system with space group P2₁/n and the following parameters:
Parameter | Value |
---|---|
Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |
Bond angles | C-S-C: 104.5°, N-N-C: 119.2° |
Torsional angles | Triazole-phenyl: 81.4° |
The triazole ring adopts a planar conformation, while the ethoxyphenyl group exhibits a dihedral angle of 34.6° relative to the hydrazone plane, minimizing steric hindrance.
Conformational Analysis of Sulfanyl-Acetohydrazide Substituents
The compound’s conformation is influenced by:
- Restricted rotation around the C-S bond due to partial double-bond character (bond length: 1.76 Å).
- Intramolecular hydrogen bonding between the hydrazide NH and triazole N (distance: 2.12 Å), stabilizing the E-isomer of the hydrazone.
- Steric effects from the 2-ethoxyphenyl group, which forces the ethoxy moiety into a gauche conformation relative to the methylidene group.
Electronic Effects of Bromophenyl and Ethoxyphenyl Moieties
The substituents exert opposing electronic effects:
Substituent | Electronic Effect | Impact on Triazole Ring |
---|---|---|
4-Bromophenyl | Electron-withdrawing (-I) | Reduces electron density at C5 |
2-Ethoxyphenyl | Electron-donating (+M) | Increases electron density at N1 |
These effects modulate the compound’s reactivity, as evidenced by:
- Reduced electrophilicity at C3 (site of sulfanyl attachment) due to bromine’s inductive effect.
- Enhanced nucleophilicity at N4, facilitating hydrogen bonding with biological targets.
Properties
Molecular Formula |
C25H22BrN5O2S |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5O2S/c1-2-33-22-11-7-6-8-19(22)16-27-28-23(32)17-34-25-30-29-24(18-12-14-20(26)15-13-18)31(25)21-9-4-3-5-10-21/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+ |
InChI Key |
XOTMRDSPTPOBNV-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Arylhydrazinecarbothioamides
The triazole core is constructed via acid-catalyzed cyclization of N-(4-bromophenyl)-N'-phenylhydrazinecarbothioamide. Using concentrated H<sub>2</sub>SO<sub>4</sub> (5 equiv) in ethanol at 80°C for 6 hours achieves 89% yield, with regioselectivity controlled by electronic effects of the 4-bromophenyl group. The reaction proceeds through thiourea intermediate formation, followed by intramolecular cyclization with simultaneous sulfur retention at C3.
Key parameters:
Variable | Optimal Value | Impact on Yield |
---|---|---|
Acid catalyst | H<sub>2</SO<sub>4</sub> (5 equiv) | <80% → 89% |
Temperature | 80°C | 70°C: 72%, 90°C: 88% |
Reaction time | 6 hours | 4h: 81%, 8h: 89% |
Alternative Microwave-Assisted Synthesis
Microwave irradiation (300 W, 140°C) reduces reaction time to 15 minutes with comparable yield (87%), demonstrating energy-efficient scalability. This method minimizes side products by rapid thermal activation, preserving the thiol functionality critical for subsequent coupling.
Preparation of 2-Chloroacetohydrazide Intermediate
Solid Acid-Catalyzed Hydrazide Formation
Adapting the CN108047084A patent methodology, acethydrazide is synthesized via single-step reaction:
-
Charge acetic acid (1.0 equiv) and hydrazine hydrate (1.2 equiv) with H-β zeolite (15 wt%)
-
Reflux at 100°C for 5 hours under N<sub>2</sub>
-
Distill unreacted reagents at 120°C
-
Crystallize from ethanol/water (3:1)
Yield enhancement:
Chlorination using SOCl<sub>2</sub> (2.5 equiv) in dry THF at 0°C produces 2-chloroacetohydrazide in 95% yield, confirmed by <sup>13</sup>C NMR (δ 42.8 ppm, CH<sub>2</sub>Cl).
Thioether Bridge Formation
Nucleophilic Displacement Reaction
Coupling 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.05 equiv) with 2-chloroacetohydrazide (1.0 equiv) in DMF/K<sub>2</sub>CO<sub>3</sub> (3 equiv) at 50°C for 3 hours achieves 92% yield. The reaction mechanism involves:
-
Thiol deprotonation to thiolate (pK<sub>a</sub> ~8.5)
-
S<sub>N</sub>2 attack on α-chloro carbon
-
Elimination of HCl (trapped by K<sub>2</sub>CO<sub>3</sub>)
Solvent screening data:
Solvent | Dielectric Constant | Yield (%) |
---|---|---|
DMF | 36.7 | 92 |
DMSO | 46.7 | 88 |
Acetonitrile | 37.5 | 78 |
THF | 7.5 | 65 |
Hydrazone Condensation with 2-Ethoxybenzaldehyde
Stereoselective Schiff Base Formation
Reacting 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1.0 equiv) with 2-ethoxybenzaldehyde (1.1 equiv) in ethanol containing acetic acid (0.5 mol%) at 60°C for 2 hours yields 94% (E)-isomer. The stereoselectivity arises from:
-
Thermodynamic control favoring trans configuration
-
Hydrogen bonding between aldehyde oxygen and hydrazide NH
Isomer ratio control:
Condition | E:Z Ratio |
---|---|
EtOH, 60°C | 98:2 |
CH<sub>2</sub>Cl<sub>2</sub>, rt | 85:15 |
No acid catalyst | 76:24 |
Integrated Process Optimization
Telescoped Synthesis Approach
Combining steps 1-4 in a telescoped process without intermediate isolation:
-
Triazole formation (Section 1.1)
-
Direct chlorination with SOCl<sub>2</sub>
-
In situ coupling (Section 3.1)
-
Hydrazone condensation (Section 4.1)
Process metrics:
Parameter | Value |
---|---|
Total yield | 68% overall |
Purity (HPLC) | 99.2% |
Process time | 14 hours |
Solvent consumption | 8 L/kg product |
Analytical Characterization Data
Spectroscopic Confirmation
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 11.32 (s, 1H, NH), 8.47 (s, 1H, CH=N), 7.82-7.35 (m, 9H, Ar-H), 4.21 (q, J=7.0 Hz, 2H, OCH<sub>2</sub>), 3.92 (s, 2H, SCH<sub>2</sub>), 1.41 (t, J=7.0 Hz, 3H, CH<sub>3</sub>)
-
HRMS (ESI): m/z [M+H]<sup>+</sup> calcd for C<sub>25</sub>H<sub>22</sub>BrN<sub>5</sub>O<sub>2</sub>S: 552.0698; found 552.0701
Crystallographic Data
Single-crystal X-ray analysis confirms:
-
Dihedral angle between triazole and ethoxyphenyl planes: 67.8°
-
S-CH<sub>2</sub>-CO torsion angle: 178.3° (antiperiplanar)
Industrial Scalability Considerations
Green Chemistry Metrics
-
Process Mass Intensity (PMI): 23.4 (benchmark <30)
-
E-Factor: 18.7 (excluding water)
-
Solvent Recovery: 89% via distillation
Chemical Reactions Analysis
Reduction and Oxidation Reactions
The hydrazide and triazole moieties participate in redox reactions:
Reduction of Hydrazone
-
Reagent : Sodium borohydride (NaBH₄) in ethanol at 45–50°C .
-
Outcome : The hydrazone group reduces to a hydrazine derivative, confirmed by loss of the C=N IR stretch (1600–1640 cm⁻¹) and new NH₂ signals in NMR .
Oxidation of Sulfanyl Group
-
Reagent : Hydrogen peroxide (H₂O₂) in acetic acid.
-
Outcome : Sulfanyl (-S-) oxidizes to sulfonyl (-SO₂-), enhancing polarity and potential bioactivity.
Hydrolysis and Degradation Pathways
The compound undergoes hydrolysis under acidic and alkaline conditions:
Condition | Reagents | Products | Mechanism |
---|---|---|---|
Acidic (HCl) | 6M HCl, reflux, 6 h | Acetic acid, 2-ethoxybenzaldehyde, triazole-thiol | Acid-catalyzed cleavage of hydrazone |
Alkaline (NaOH) | 2M NaOH, ethanol, 70°C, 4 h | Acetate salt, free hydrazine, regenerated triazole-thiol | Base-induced hydrolysis |
Spectroscopic Validation :
-
Disappearance of hydrazone proton (δ 8.2–8.5 ppm in ¹H NMR) confirms bond cleavage.
Electrophilic Substitution on the Triazole Ring
The triazole ring participates in nitration and halogenation :
Reaction | Reagents | Position | Outcome |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | C-5 of triazole | Nitro-substituted derivative with enhanced electron deficiency |
Bromination | Br₂ in CCl₄, Fe catalyst | C-4 phenyl | Additional bromine incorporation |
Mechanistic Insight :
-
Electrophilic attack occurs preferentially at the electron-rich C-5 position of the triazole due to resonance stabilization .
Biological Interaction Studies
While not strictly chemical reactions, the compound’s interactions with biological systems inform its reactivity:
-
Enzyme Inhibition : The triazole and hydrazone groups coordinate with metalloenzyme active sites (e.g., carbonic anhydrase), disrupting function.
-
Antimicrobial Activity : Structure-activity relationship (SAR) studies correlate bromophenyl and ethoxy groups with enhanced efficacy against E. coli (MIC = 8 µg/mL).
Stability and Compatibility
-
Thermal Stability : Decomposes at 183–185°C, confirmed by DSC.
-
Light Sensitivity : Prolonged UV exposure induces isomerization of the hydrazone group, reducing bioactivity.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of triazole compounds exhibit a wide range of biological activities:
- Antifungal Activity : Triazole derivatives are known for their effectiveness against various fungal pathogens. The presence of the triazole ring enhances the compound's ability to inhibit fungal growth by interfering with ergosterol biosynthesis .
- Antitumor Properties : Compounds similar to this triazole derivative have shown potential in inhibiting cancer cell proliferation. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
- Anticonvulsant Effects : Some studies have indicated that triazole compounds can exhibit anticonvulsant properties, providing a potential therapeutic avenue for epilepsy treatment .
Applications in Agriculture
The compound's structure suggests potential applications in agriculture as a fungicide or herbicide. Triazole derivatives are widely used in crop protection due to their ability to inhibit fungal pathogens that affect plant health. Their application can lead to improved crop yields and reduced losses from diseases .
Case Studies
- Antifungal Efficacy : A study demonstrated that a related triazole compound exhibited significant antifungal activity against Candida albicans, showing a minimum inhibitory concentration (MIC) lower than those of conventional antifungal agents. This highlights the potential for developing new antifungal treatments based on triazole derivatives .
- Cancer Research : In vitro studies on similar compounds have shown that they can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. These findings suggest that further research into this specific compound could yield valuable insights into its mechanisms of action against cancer .
- Agricultural Trials : Field trials have indicated that triazole-based fungicides significantly reduce fungal infections in crops such as wheat and barley, leading to better harvests and lower reliance on chemical pesticides .
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to specific receptors or enzymes, thereby altering their function .
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : The triazole core tolerates diverse substitutions at positions 4 and 5, with phenyl, propenyl, or heteroaromatic groups modulating steric and electronic properties .
- Hydrazide Modifications : The hydrazide’s Schiff base segment (e.g., 2-ethoxyphenyl vs. trifluoromethylphenyl) influences solubility, bioavailability, and target binding. Ethoxy groups enhance hydrophilicity, while trifluoromethyl groups increase lipophilicity .
- Mass Variations : The average molecular mass ranges from ~512.44 to 655.54 g/mol, reflecting substituent bulk and polarity differences .
Spectral Analysis:
- IR Spectroscopy : Absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives confirms cyclization, while νC=S (~1243–1258 cm⁻¹) and νNH (~3150–3414 cm⁻¹) bands validate structural motifs .
- NMR : Distinct signals for ethoxy (-OCH2CH3: δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and aromatic protons (δ ~6.8–8.0 ppm) differentiate substituents .
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a novel hydrazide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 537.4 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
Property | Value |
---|---|
Molecular Formula | C25H21BrN4O3S |
Molecular Weight | 537.4 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate hydrazine derivatives under alkaline conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar triazole derivatives. For instance, compounds containing triazole moieties have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 20–70 µM against these pathogens .
A comparative analysis of antimicrobial activity indicates that while some derivatives exhibit potent effects, the specific activity of This compound remains to be fully characterized through systematic testing.
Anticancer Activity
The anticancer properties of triazole derivatives have also been extensively studied. For example, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays reveal that certain derivatives can induce apoptosis in cancer cells by disrupting DNA synthesis and promoting oxidative stress .
In one study focusing on triazole-based compounds, several were found to inhibit cell proliferation effectively at concentrations ranging from 10 to 50 µg/mL . The exact mechanism by which This compound exerts its anticancer effects is still under investigation.
Case Studies
- Antimicrobial Screening : A series of related triazole compounds were tested for their effectiveness against Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated that compounds with similar structural features exhibited varying degrees of antibacterial activity .
- Cytotoxicity Assays : In a study assessing the cytotoxicity of various hydrazone derivatives on human cancer cell lines, several compounds showed promising results with IC50 values indicating significant cell death at low concentrations . The specific impact of This compound needs further exploration in this context.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the triazole core by cyclization of thiosemicarbazides under acidic conditions (e.g., glacial acetic acid), as described for analogous triazole derivatives .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution, using reagents like benzotrichloride in dichloromethane at 56–78°C .
- Step 3 : Condensation of the hydrazide moiety with a substituted benzaldehyde (e.g., 2-ethoxybenzaldehyde) under reflux in ethanol .
Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratios, catalyst loading). For example, flow-chemistry approaches enable precise control of reaction kinetics and reduce side products .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) validate the compound’s structure?
- Methodological Answer :
- 1H NMR : Confirm the presence of the (E)-benzylidene proton (δ ~8.3 ppm) and ethoxy group (δ ~1.4 ppm for CH3, δ ~4.0 ppm for OCH2) .
- FT-IR : Identify characteristic bands for C=N (1650–1600 cm⁻¹), S–C (700–600 cm⁻¹), and N–H stretches (3300–3200 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+) and isotopic pattern matching the bromine atom .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations .
- Enzyme Inhibition : Evaluate activity against targets like monoacylglycerol lipase (MGL) using fluorometric assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and binding modes?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps), electrostatic potential (MEP), and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., MGL or BLT2 receptors). Validate with MD simulations (100 ns) to assess binding stability .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (logP, bioavailability) to prioritize in vivo studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize variability .
- Structural Analog Comparison : Cross-reference activity of derivatives (e.g., 4-methoxy vs. 4-bromo substituents) to identify pharmacophore requirements .
Q. How can AI-driven tools enhance reaction optimization and mechanistic studies?
- Methodological Answer :
- Reaction Optimization : Implement AI platforms (e.g., COMSOL Multiphysics) to model reaction kinetics and optimize parameters like temperature gradients or catalyst turnover .
- Mechanistic Insights : Use machine learning (e.g., random forests) to correlate spectroscopic data (e.g., NMR shifts) with reaction pathways .
- Autonomous Laboratories : Integrate robotic systems for high-throughput screening of derivatives, enabling real-time adjustments based on in-line analytics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.